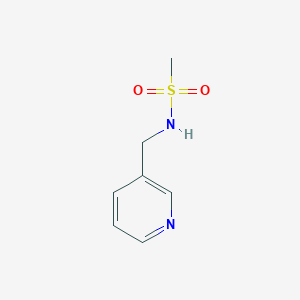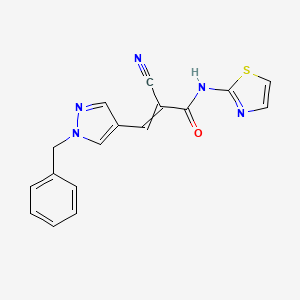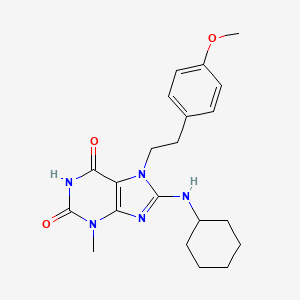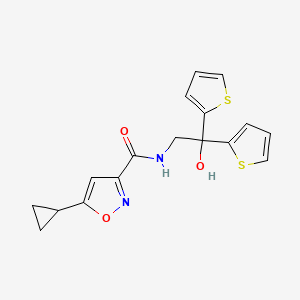
4',6-Dichloroflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’,6-Dichloroflavone is a chemical compound with the molecular formula C15H8Cl2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of flavones and flavanones, which include 4’,6-Dichloroflavone, can be achieved through a divergent and versatile route via efficient Pd (II) catalysis . This process provides a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives, via discriminate oxidative cyclization sequences involving dehydrogenation .Molecular Structure Analysis
The molecular structure of 4’,6-Dichloroflavone consists of a 15-carbon skeleton possessing 2 phenyl rings and 1 oxacycle . The molecular weight of this compound is 291.12900 .科学的研究の応用
Spectroscopy and Molecular Structure Analysis
4',6-Dichloroflavone has been a subject of study in the field of spectroscopy and molecular structure analysis. Research involving similar compounds, such as 6,8-dichloroflavone, has used experimental and theoretical vibrational spectral methods to understand their molecular structures. Such studies utilize FT-IR and FT-Raman spectra along with Density Functional Theory (DFT) calculations to analyze the molecular geometry and vibrational wavenumbers of these compounds (Erdoğdu, Unsalan, & Güllüoǧlu, 2010).
Antiviral Research
In antiviral research, derivatives of 4',6-dichloroflavone, such as 6,4'-dichloroflavan, have been studied for their effects on viral infections. These compounds have demonstrated an inhibitory effect on viral antigen synthesis during multiplication in infected cells, suggesting their potential application in antiviral therapies (Superti et al., 1989).
Antifungal Activity
Research has also been conducted on the antifungal activity of flavones, including compounds related to 4',6-dichloroflavone. These studies have found that certain substituted flavones, such as 2',6'-dichloroflavone, show significant antifungal effects against various Fusarium species. This indicates the potential use of these compounds in controlling fungal infections in agricultural settings (Silva, Weidenbörner, & Cavaleiro, 1998).
Rhinovirus Inhibition
Research into the inhibitory effects of 4',6-dichloroflavan on rhinovirus has been extensive. Studies have focused on the compound's ability to inhibit virus replication in vitro, and its enantiomers have been analyzed for their antiviral activities. Such research is crucial for developing potential treatments against rhinovirus infections (Quaglia et al., 1992).
作用機序
Target of Action
4’,6-Dichloroflavone is a flavonoid, a class of polyphenolic compounds that are widely distributed secondary metabolites in plants . Flavonoids have been known to target multiple genes/pathways including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors .
Mode of Action
Flavonoids, including 4’,6-Dichloroflavone, exhibit anti-inflammatory and anticancer activities and they enhance the immune system . Their effectiveness in both chemoprevention and chemotherapy is associated with their targeting of multiple genes/pathways . They are supposed to interact with receptive sites or receptors of the cells .
Biochemical Pathways
Flavonoids are synthesized from phenylalanine and malonyl—Co A . Over 8000 individual flavonoids have been identified in plants . They play multiple roles in plants including UV filtration, detoxifying agents, symbiotic nitrogen fixation, self-healing agents, and floral pigmentation . They also act as chemical messengers, antimicrobial defensive agents, auxin transport inhibitors, physiological regulators, photoreceptors, and cell cycle inhibitors .
Pharmacokinetics
Flavonoids in general have been known to have problems in drug delivery and poor bioavailability . These problems are being addressed to expand clinical applications of flavonoids .
Result of Action
Flavonoids in general have been known to exhibit anti-inflammatory and anticancer activities and they enhance the immune system . They are effective in both chemoprevention and chemotherapy .
Action Environment
Flavonoids in general are being used as health-benefited and disease-averting dietary supplements because they possess a wide range of biochemical and pharmacological activities in the containment of various diseases including oxidative damage, chronic diseases, cardiovascular diseases, cancer, neurodegenerative diseases, gastrointestinal disorders, and others .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-chloro-2-(4-chlorophenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKLFWYOKPWRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',6-Dichloroflavone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B2919194.png)
![6-[[4-(3-methoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2919195.png)
![N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2919196.png)
![1-benzyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2919197.png)
![1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2919198.png)
![2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2919199.png)


![N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2919203.png)
